molecular formula C14H14N2 B11943909 2-Methylbenzaldehyde phenylhydrazone CAS No. 59473-50-6

2-Methylbenzaldehyde phenylhydrazone

Katalognummer: B11943909
CAS-Nummer: 59473-50-6
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: UHDNVXKNEGVXBE-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylbenzaldehyde phenylhydrazone is an organic compound with the molecular formula C14H14N2. It is a derivative of 2-methylbenzaldehyde and phenylhydrazine, forming a hydrazone linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbenzaldehyde phenylhydrazone typically involves the condensation reaction between 2-methylbenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Methylbenzaldehyde+Phenylhydrazine2-Methylbenzaldehyde phenylhydrazone+Water\text{2-Methylbenzaldehyde} + \text{Phenylhydrazine} \rightarrow \text{this compound} + \text{Water} 2-Methylbenzaldehyde+Phenylhydrazine→2-Methylbenzaldehyde phenylhydrazone+Water

Industrial Production Methods: The use of continuous flow reactors and automated synthesis systems can enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylbenzaldehyde phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and phenylhydrazine.

    Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve electrophilic reagents like halogens or sulfonyl chlorides.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Methylbenzaldehyde phenylhydrazone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-methylbenzaldehyde phenylhydrazone involves the formation of a stable hydrazone linkage, which can interact with various molecular targets. The compound can undergo homolysis of the N-N and C-N bonds, leading to the formation of free radicals. These radicals can participate in further chemical reactions, contributing to the compound’s reactivity and potential biological activity .

Vergleich Mit ähnlichen Verbindungen

  • Benzaldehyde phenylhydrazone
  • 4-Methylbenzaldehyde phenylhydrazone
  • 2-Naphthaldehyde phenylhydrazone
  • 2-Thiophenecarboxaldehyde phenylhydrazone

Comparison: 2-Methylbenzaldehyde phenylhydrazone is unique due to the presence of the methyl group on the benzaldehyde ring, which can influence its reactivity and physical properties. Compared to benzaldehyde phenylhydrazone, the methyl group provides additional steric hindrance and electronic effects, potentially altering the compound’s behavior in chemical reactions .

Eigenschaften

CAS-Nummer

59473-50-6

Molekularformel

C14H14N2

Molekulargewicht

210.27 g/mol

IUPAC-Name

N-[(E)-(2-methylphenyl)methylideneamino]aniline

InChI

InChI=1S/C14H14N2/c1-12-7-5-6-8-13(12)11-15-16-14-9-3-2-4-10-14/h2-11,16H,1H3/b15-11+

InChI-Schlüssel

UHDNVXKNEGVXBE-RVDMUPIBSA-N

Isomerische SMILES

CC1=CC=CC=C1/C=N/NC2=CC=CC=C2

Kanonische SMILES

CC1=CC=CC=C1C=NNC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.